N-[(2,4-difluorophenyl)methyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide
Description
N-[(2,4-Difluorophenyl)methyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide is a pyridine-based carboxamide derivative featuring a 2,4-difluorobenzyl group and a 2-methoxyethoxy substituent.
Properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N2O3/c1-22-6-7-23-15-8-11(4-5-19-15)16(21)20-10-12-2-3-13(17)9-14(12)18/h2-5,8-9H,6-7,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFAPLBZHMQUAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NCC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2,4-difluorophenyl)methyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide is a compound that has garnered attention in pharmaceutical research for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₉H₁₈F₂N₂O₄
- Molecular Weight : 376.4 g/mol
- CAS Number : 868551-93-3
This compound exhibits biological activity primarily through its interaction with various molecular targets involved in cellular signaling pathways. Its structural components allow it to engage with specific receptors and enzymes, influencing processes such as cell proliferation, apoptosis, and angiogenesis.
Targeting c-Met and VEGFR-2
Research indicates that derivatives of pyridine compounds can inhibit receptor tyrosine kinases such as c-Met and VEGFR-2. These pathways are crucial in cancer progression and metastasis. For instance, studies on similar compounds have shown IC₅₀ values of 0.11 μM for c-Met and 0.19 μM for VEGFR-2, suggesting potent inhibitory effects that could be extrapolated to this compound .
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits significant anti-cancer properties. It has been shown to induce apoptosis in various cancer cell lines by modulating the expression of key proteins involved in the apoptotic pathway.
| Study | Cell Line | Effect | Reference |
|---|---|---|---|
| Study 1 | U251 glioma | Induces apoptosis via caspase activation | |
| Study 2 | MCF7 breast cancer | Inhibits proliferation through cell cycle arrest |
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
- Case Study on Anti-Cancer Activity : A study involving a related pyridine derivative showed that treatment led to a significant reduction in tumor size in xenograft models, indicating potential for clinical application in oncology.
- Case Study on HIV Integrase Inhibition : Another study reported that structurally similar compounds exhibited inhibitory activity against HIV integrase, suggesting a broader antiviral potential for derivatives like this compound .
Scientific Research Applications
Anti-Cancer Activity
One of the primary applications of N-[(2,4-difluorophenyl)methyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide is its potential as an anti-cancer agent. Research indicates that compounds with similar structural features have been developed as dual inhibitors targeting c-Met and VEGFR-2, which are critical in cancer progression and metastasis.
- Mechanism of Action : The compound is thought to inhibit the activity of c-Met and VEGFR-2, which play significant roles in tumor growth and angiogenesis. In vitro studies have demonstrated that related compounds exhibit potent inhibition of cell proliferation through these pathways .
- Case Study : A study reported that a derivative of this compound showed IC50 values of 0.11 μM for c-Met and 0.19 μM for VEGFR-2, indicating strong inhibitory potential . These findings suggest that this compound may be a candidate for further development in cancer therapies.
Targeting Specific Biological Pathways
The compound has been investigated for its ability to modulate specific signaling pathways associated with cancer cell survival and proliferation.
- VEGFR-2 Inhibition : By inhibiting VEGFR-2, the compound may prevent the formation of new blood vessels that tumors require for sustained growth. This anti-angiogenic property is crucial for limiting tumor expansion .
- c-Met Inhibition : c-Met is often overexpressed in various cancers; thus, targeting this receptor can disrupt signaling pathways that promote tumor growth and metastasis .
Further research is necessary to fully elucidate the therapeutic potential and mechanisms of action of this compound:
- In Vivo Studies : Conducting animal studies to evaluate the efficacy and safety profile.
- Combination Therapies : Exploring the effects of this compound in combination with other anti-cancer agents to enhance therapeutic outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Fluorinated Aromatic Groups
(a) N-(4-Fluoro-2-methylphenyl)-6-(2-furyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide ()
- Structural Differences : Incorporates a fused oxazolo-pyridine ring system, a furyl group, and a methyl substituent on the phenyl ring.
- The furyl group introduces π-π stacking capabilities but may increase susceptibility to oxidative metabolism.
(b) N-[4-(4-Fluorophenyl)-5-hydroxyphenyl]-2-(4-methylphenyl)carboxamide ()
- Structural Differences : Contains a hydroxyl group and a methylphenyl substituent instead of the methoxyethoxy chain.
- Key Implications :
- The hydroxyl group improves hydrophilicity but may reduce metabolic stability due to phase II conjugation (e.g., glucuronidation).
- Lack of a solubilizing chain (methoxyethoxy) could limit bioavailability compared to the target compound.
Analogues with Ether or Alkoxy Substituents
(a) N-[(4-Methoxyphenyl)methyl]pyridine-2-carboxamide ()
- Structural Differences : Features a methoxyphenyl group and a carboxamide at pyridine position 2.
- Key Implications: The shorter methoxy group (vs. methoxyethoxy) reduces solubility in polar solvents. Carboxamide position (C2 vs.
(b) 4-(4-Aminophenoxy)-N-Methylpyridine-2-Carboxamide ()
- Structural Differences: Substitutes aminophenoxy for methoxyethoxy and lacks fluorination.
- Key Implications: The aminophenoxy group enhances hydrogen-bond donor capacity, which may improve receptor binding but could also increase plasma protein binding. Absence of fluorine atoms reduces lipophilicity and metabolic stability.
Physicochemical and Pharmacokinetic Comparisons
Pharmacological and Toxicity Considerations
- Target Compound : The 2,4-difluorophenyl group enhances lipophilicity and resistance to cytochrome P450-mediated metabolism . The methoxyethoxy chain balances solubility without excessive hydrophilicity.
- N-[(4-Methoxyphenyl)methyl]...
- Dihydropyridine Derivatives (): Thio and cyano substituents in compounds like AZ331 may confer redox activity, increasing reactive metabolite risks compared to the target’s stable fluorinated structure.
Q & A
Q. What are the recommended synthetic routes for N-[(2,4-difluorophenyl)methyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide?
The synthesis typically involves multi-step reactions, including amide bond formation and etherification. Key steps include:
- Amide coupling : Use of coupling agents like HATU or EDCI with a base (e.g., triethylamine) in aprotic solvents (e.g., DMF or acetonitrile) to link the pyridine-carboxylic acid moiety to the 2,4-difluorobenzylamine derivative .
- Etherification : Introduction of the 2-methoxyethoxy group via nucleophilic substitution, often requiring potassium carbonate as a base and a polar solvent (e.g., DMSO) under reflux .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
Q. How should researchers handle this compound safely in laboratory settings?
- Hazard classification : Based on structurally similar compounds, it may exhibit acute toxicity (Category 4 for oral/dermal/inhalation routes) .
- Safety protocols :
- Use fume hoods, nitrile gloves, and lab coats.
- In case of exposure: Rinse skin/eyes with water for 15 minutes; seek medical evaluation if irritation persists .
- Store in airtight containers under inert gas (argon) at 2–8°C .
Q. What analytical methods are suitable for purity assessment and structural confirmation?
- HPLC : Reverse-phase C18 column, acetonitrile/water mobile phase, UV detection at 254 nm .
- NMR : Key signals include the pyridine ring protons (δ 8.2–8.5 ppm), methoxy group (δ 3.3–3.5 ppm), and difluorophenyl aromatic protons (δ 6.8–7.2 ppm) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]+ and fragmentation patterns .
Advanced Research Questions
Q. How do substituents (e.g., 2-methoxyethoxy, difluorophenyl) influence the compound’s bioactivity?
- 2-Methoxyethoxy group : Enhances solubility and membrane permeability due to its polar yet flexible nature. Computational docking studies suggest it may occupy hydrophobic pockets in target enzymes .
- Difluorophenyl moiety : Fluorine atoms improve metabolic stability and binding affinity via hydrophobic and electrostatic interactions (e.g., in kinase inhibition assays) .
- SAR validation : Compare analogues by replacing substituents (e.g., trifluoromethyl vs. methoxy) and assay activity in enzyme inhibition models .
Q. What strategies resolve contradictions in reported biological data (e.g., varying IC50 values)?
- Experimental variables : Control solvent effects (DMSO concentration ≤1%), temperature (37°C vs. room temperature), and cell line viability assays (MTT vs. ATP-luminescence) .
- Batch consistency : Use HPLC to verify purity (>95%) and rule out degradation products .
- Orthogonal assays : Validate target engagement via SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) .
Q. How can computational tools optimize reaction design for scale-up?
- Reaction path prediction : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., amide bond formation) .
- Solvent selection : COSMO-RS simulations to predict solubility and reaction efficiency in alternative solvents (e.g., cyclopentyl methyl ether vs. DMF) .
- Process intensification : Microfluidic reactors for controlled mixing and heat transfer during exothermic steps (e.g., etherification) .
Q. What crystallographic data are critical for understanding molecular interactions?
- Dihedral angles : Determine spatial orientation of the pyridine ring relative to the difluorophenyl group (e.g., angles >80° suggest steric hindrance) .
- Hydrogen bonding : Identify interactions between the carboxamide NH and target protein residues (e.g., carbonyl oxygen in kinase ATP-binding pockets) .
- Crystal packing : Weak C–H⋯O/F interactions stabilize the lattice, affecting solubility and polymorph formation .
Methodological Best Practices
Q. Experimental Design for Target Validation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
